molecular formula C8H6Cl2FNO B1584454 2-chloro-N-(3-chloro-4-fluorophenyl)acetamide CAS No. 96980-64-2

2-chloro-N-(3-chloro-4-fluorophenyl)acetamide

Cat. No. B1584454
CAS RN: 96980-64-2
M. Wt: 222.04 g/mol
InChI Key: DJPAQYXQRCWKEH-UHFFFAOYSA-N
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Description

“2-chloro-N-(3-chloro-4-fluorophenyl)acetamide” is a chemical compound with the molecular formula C8H6Cl2FNO . It is related to 3-Chloro-4-fluorophenylpiperazine, a psychoactive drug of the phenylpiperazine class .


Synthesis Analysis

Unfortunately, specific synthesis information for “2-chloro-N-(3-chloro-4-fluorophenyl)acetamide” was not found in the search results .


Molecular Structure Analysis

The molecular structure of “2-chloro-N-(3-chloro-4-fluorophenyl)acetamide” is represented by the empirical formula C8H6Cl2FNO . The molecular weight of this compound is 222.04 .


Chemical Reactions Analysis

Specific chemical reactions involving “2-chloro-N-(3-chloro-4-fluorophenyl)acetamide” were not found in the search results .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-chloro-N-(3-chloro-4-fluorophenyl)acetamide” include a molecular weight of 222.04 and a predicted boiling point of 360.2±42.0 °C . The compound also has a predicted density of 1.479±0.06 g/cm3 .

Scientific Research Applications

Antibacterial Research

  • Summary of Application : The compound “2-chloro-N-(3-chloro-4-fluorophenyl)acetamide” has demonstrated potential antibacterial activity against Klebsiella pneumoniae K. pneumoniae is a pathogen that causes a wide range of community and nosocomial infections .
  • Results or Outcomes : The compound showed good potential against K. pneumoniae, and it was suggested that the presence of the chloro atom improves this activity . The compound possibly acts on penicillin-binding protein, promoting cell lysis . Preliminary tests indicated that this acetamide did not show significant cytotoxic potential .

Potential Anticancer Agent

  • Summary of Application : “2-chloro-N-(3-chloro-4-fluorophenyl)acetamide” is a potential anticancer agent .

Enzyme Inhibitor

  • Summary of Application : “2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide” has been studied for its potential to inhibit certain enzymes .
  • Results or Outcomes : These enzymes are capable of hydrolyzing oxy-β-lactams such as ceftazidime, which promotes their resistance to antibiotics .

Safety And Hazards

Specific safety and hazard information for “2-chloro-N-(3-chloro-4-fluorophenyl)acetamide” was not found in the search results .

properties

IUPAC Name

2-chloro-N-(3-chloro-4-fluorophenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6Cl2FNO/c9-4-8(13)12-5-1-2-7(11)6(10)3-5/h1-3H,4H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJPAQYXQRCWKEH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1NC(=O)CCl)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6Cl2FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00352859
Record name 2-chloro-N-(3-chloro-4-fluorophenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00352859
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-chloro-N-(3-chloro-4-fluorophenyl)acetamide

CAS RN

96980-64-2
Record name 2-chloro-N-(3-chloro-4-fluorophenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00352859
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 96980-64-2
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To 130 ml. of toluene was added, with stirring, 24.0 g. (0.165 mole) of 3-chloro-4-fluoroaniline and 13.5 ml. (0.166 mole) of pyridine. The resulting solution was cooled to ca 0° C. and 13.2 ml. (0.166 mole) of 2-chloroacetyl chloride was added. The reaction mixture was stirred at room temperature for 5 hours and then it was extracted twice with 100 ml. of 1N hydrochloric acid, followed by 100 ml. of saturated sodium chloride solution. The resulting toluene solution was dried using magnesium sulfate, and then it was concentrated in vacuo to give 32.6 g. (88% yield) of N-(2-chloroacetyl)-3-chloro-4-fluoroaniline.
Quantity
0.165 mol
Type
reactant
Reaction Step One
Quantity
0.166 mol
Type
reactant
Reaction Step Two
Quantity
0.166 mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
23
Citations
J Xin, N Li, Q Ma, E Li, X Meng, Y Ke, H Liu… - Chinese Journal of …, 2018 - sioc-journal.cn
In order to find more efficient and economical antitumor drugs, a series of 1-phenyl-4-substituted phthalazine derivatives were synthesized and evaluated for antiproliferative activity in …
Number of citations: 10 sioc-journal.cn
X Si, C Gao, L Chi, H Wang, Y Zhang, H Dai… - Medicinal Chemistry …, 2022 - Springer
In order to search for new antitumor drugs with high efficiency, a series of novel 5-cyano-6-phenyl-2,4-disubstituted pyrimidine derivatives were designed, synthesized, and evaluated …
Number of citations: 1 link.springer.com
GB Wang, LF Wang, CZ Li, J Sun, GM Zhou… - Research on Chemical …, 2012 - Springer
Thionyl chloride efficiently and selectively promoted the deacylation of N-arylacetamides and 2-chloro-N-arylacetamides, under anhydrous conditions, without effecting the ester group, …
Number of citations: 44 link.springer.com
DP Singh, SR Hashim… - Int. J. Drug Dev …, 2010 - pharmacologyonline.silae.it
A series of thioether derivatives of 2-Chloro-3-methylquinoxaline have been synthesized by reacting 3-methylquinoxalin-2-thiosodium with 2-chloro-N-(substituted aryl/alkyl)-acetamides…
Number of citations: 17 pharmacologyonline.silae.it
DCP Singh, SR Hashim… - E-Journal of …, 2011 - downloads.hindawi.com
2-Chloro-3-methylquinoxaline was selected as nucleus around which the molecular manipulations were carried out to get new compounds expected to possess better anti microbial …
Number of citations: 24 downloads.hindawi.com
AR Kotb, AE Abdallah, H Elkady, IH Eissa… - RSC …, 2023 - pubs.rsc.org
Immunomodulatory medications like thalidomide and its analogs prevent the production of some proinflammatory cytokines linked to cancer. A new series of thalidomide analogs were …
Number of citations: 7 pubs.rsc.org
G Teli, P Sharma, PA Chawla - Polycyclic Aromatic Compounds, 2023 - Taylor & Francis
A series of 4-thiazolidinone conjugates bearing quinoline/indole/furan scaffolds were designed as potential anti-breast cancer agents, synthesized, and investigated for their anti-breast …
Number of citations: 2 www.tandfonline.com
F Wang, W Lu, T Zhang, J Dong, H Gao, P Li… - Bioorganic & medicinal …, 2013 - Elsevier
Histone deacetylase inhibitors (HDACIs) offer a promising strategy for cancer therapy. The discovery of potent ferulic acid-based HDACIs with hydroxamic acid or 2-aminobenzamide …
Number of citations: 34 www.sciencedirect.com
J Zhang, Y Zhang, X Pan, S Wang, L He - Medicinal Chemistry, 2011 - ingentaconnect.com
It has been demonstrated that taspine derivatives act as anticancer agents, thus we designed and synthesized a novel class of symmetrical biphenyl derivatives. We evaluated the …
Number of citations: 24 www.ingentaconnect.com
M Zhang, W Zhu, Y Li - European journal of medicinal chemistry, 2013 - Elsevier
Inhibition of the signal transducer and activator of transcription 3 (STAT3) signaling pathway has been considered a novel therapeutic strategy to treat human cancers that harbor …
Number of citations: 20 www.sciencedirect.com

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